molecular formula C20H14N4O4 B5208781 4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione

4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5208781
M. Wt: 374.3 g/mol
InChI Key: XPZBTLORZZBCKL-QGOAFFKASA-N
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Description

4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound with potential applications in scientific research. It is a pyrazolidinedione derivative that has been synthesized using various methods, including the Hantzsch reaction and the Knoevenagel condensation.

Mechanism of Action

The mechanism of action of 4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the bacterial cell membrane. Its anti-inflammatory and antioxidant properties have been attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit anti-inflammatory and antioxidant activity. Additionally, it has been studied for its potential as an anticancer agent, with promising results in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as an antimicrobial, anti-inflammatory, and antioxidant agent. Additionally, its potential as an anticancer agent makes it a promising compound for cancer research. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be studied further.

Future Directions

There are several future directions for research on 4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione. One direction is to further elucidate its mechanism of action and its effects on various cell types. Additionally, more research is needed to determine its potential toxicity and side effects. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and inflammatory disorders. Finally, more research is needed to optimize its synthesis method and improve its yield and purity.

Synthesis Methods

The synthesis of 4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione can be achieved using the Hantzsch reaction or the Knoevenagel condensation. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knoevenagel condensation involves the reaction of an aldehyde or a ketone with a β-dicarbonyl compound in the presence of a base. Both methods have been successfully used to synthesize this compound.

Scientific Research Applications

4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione has potential applications in scientific research. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, it has been studied for its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

(4E)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-19-18(20(26)23(21-19)15-5-2-1-3-6-15)13-17-7-4-12-22(17)14-8-10-16(11-9-14)24(27)28/h1-13H,(H,21,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBTLORZZBCKL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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